molecular formula C15H16ClN3O2S B2688946 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034519-23-6

2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2688946
CAS No.: 2034519-23-6
M. Wt: 337.82
InChI Key: SXNVEEXBOXVJTI-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a 1,2,4-oxadiazole ring linked to a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.

    Thian-4-yl group introduction: The thian-4-yl group can be introduced via a nucleophilic substitution reaction.

    Benzamide formation: The final step involves the coupling of the 1,2,4-oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The 2-chloro group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biochemical pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
  • 4-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide

Uniqueness

2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the 1,2,4-oxadiazole ring linked to a thian-4-yl group, which imparts distinct chemical and biological properties compared to other similar benzamide derivatives. This structural uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)15(20)17-9-13-18-14(19-21-13)10-5-7-22-8-6-10/h1-4,10H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNVEEXBOXVJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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